Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol
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Overview
Description
Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol is a complex organic compound featuring a tetrahydrofuran ring substituted with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to ensure high enantioselectivity . The tetrahydrofuran ring is then introduced via a diastereoselective resolution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase .
Comparison with Similar Compounds
Rel-(3S,4S)-4-(benzo[d][1,3]dioxol-5-yloxy)tetrahydrofuran-3-ol can be compared with other similar compounds such as:
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds share the benzo[d][1,3]dioxole moiety but differ in their overall structure and biological activity.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzo[d][1,3]dioxole group and have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the tetrahydrofuran ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12O5 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
(3S,4S)-4-(1,3-benzodioxol-5-yloxy)oxolan-3-ol |
InChI |
InChI=1S/C11H12O5/c12-8-4-13-5-11(8)16-7-1-2-9-10(3-7)15-6-14-9/h1-3,8,11-12H,4-6H2/t8-,11-/m0/s1 |
InChI Key |
OAZCOKHHGDBMHC-KWQFWETISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)OC2=CC3=C(C=C2)OCO3)O |
Canonical SMILES |
C1C(C(CO1)OC2=CC3=C(C=C2)OCO3)O |
Origin of Product |
United States |
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